3-(Pyrrolidine-1-sulfonyl)benzohydrazide
Overview
Description
3-(Pyrrolidine-1-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide typically involves the reaction of pyrrolidine with sulfonyl chloride to form pyrrolidine-1-sulfonyl chloride. This intermediate is then reacted with benzohydrazide to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-sulfonyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides .
Scientific Research Applications
3-(Pyrrolidine-1-sulfonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzohydrazide moiety may also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups.
Proline derivatives: These compounds also contain a pyrrolidine ring and are used in similar applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their chemical properties.
Uniqueness
3-(Pyrrolidine-1-sulfonyl)benzohydrazide is unique due to the presence of both a sulfonyl group and a benzohydrazide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)9-4-3-5-10(8-9)18(16,17)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLVYXHBGGAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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